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molecular formula C11H13BrOSi B8377292 7-Bromo-2-(trimethylsilyl)benzofuran

7-Bromo-2-(trimethylsilyl)benzofuran

Cat. No. B8377292
M. Wt: 269.21 g/mol
InChI Key: AAZKQMBJFSVBAE-UHFFFAOYSA-N
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Patent
US08455521B2

Procedure details

A stirred solution of diisopropylamine (0.65 mL, 4.7 mmol) in THF (15 L) was cooled to 5° C. and n-BuLi (2.5 M in hexanes, 1.9 mL, 4.7 mmol) was added dropwise over 5 min. The mixture was stirred at 5° C. for 15 min and cooled to −70° C. Chlorotrimethylsilane (0.59 mL, 4.7 mmol) was added followed by a solution of 7-bromobenzofuran (0.46 g, 2.35 mmol) in THF (5 mL). The mixture was stirred at −70° C. for 1.5 h and poured into sat'd aq NH4Cl (80 mL). The mixture was diluted with 5% aq HCl (20 mL) and extracted with ether (2×80 mL). The combined ether extracts were washed with sat'd aq NaHCO3 (50 mL), dried over MgSO4 and concentrated to leave crude 7-bromo-2-(trimethylsilyl)benzofuran (0.62 g, 98%) as a yellow oil.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0.59 mL
Type
reactant
Reaction Step Three
Quantity
0.46 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.Cl[Si:14]([CH3:17])([CH3:16])[CH3:15].[Br:18][C:19]1[C:27]2[O:26][CH:25]=[CH:24][C:23]=2[CH:22]=[CH:21][CH:20]=1.[NH4+].[Cl-]>C1COCC1.Cl>[Br:18][C:19]1[C:27]2[O:26][C:25]([Si:14]([CH3:17])([CH3:16])[CH3:15])=[CH:24][C:23]=2[CH:22]=[CH:21][CH:20]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
15 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.59 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
0.46 g
Type
reactant
Smiles
BrC1=CC=CC=2C=COC21
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×80 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with sat'd aq NaHCO3 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=CC=2C=C(OC21)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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